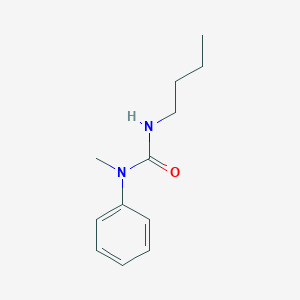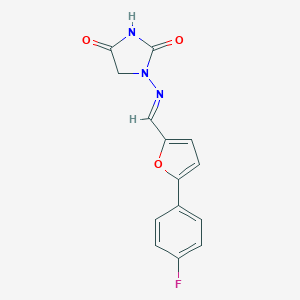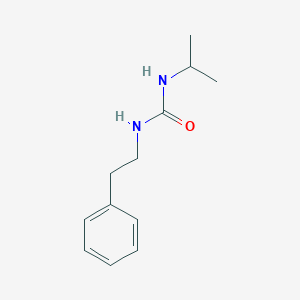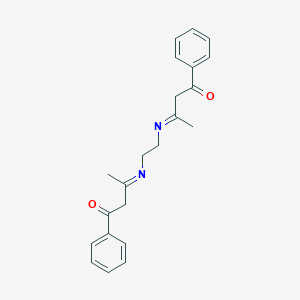
4-(4-Fluorobenzothioyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorobenzothioyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.
Scientific Research Applications
4-(4-Fluorobenzothioyl)morpholine has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the activity of specific enzymes and receptors, which are involved in the progression of these diseases. Moreover, the compound has also been studied for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzothioyl)morpholine involves the inhibition of specific enzymes and receptors that are involved in the progression of diseases. For example, the compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. Similarly, the compound has been found to inhibit the activity of tyrosine kinase, which is involved in the progression of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorobenzothioyl)morpholine have been extensively studied. The compound has been found to have a high affinity for specific enzymes and receptors, which leads to its inhibitory effects. Moreover, the compound has also been found to have low toxicity, which makes it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Fluorobenzothioyl)morpholine in lab experiments include its high purity, low toxicity, and diverse biological activities. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on 4-(4-Fluorobenzothioyl)morpholine. One direction is to study its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Moreover, the compound can be modified to improve its efficacy and selectivity for specific enzymes and receptors. Finally, the compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, 4-(4-Fluorobenzothioyl)morpholine is a promising compound that has potential applications in drug discovery and development. The compound has diverse biological activities and low toxicity, which makes it a promising candidate for drug development. Further research is needed to explore its potential applications in the treatment of other diseases and to optimize its synthesis method.
Synthesis Methods
The synthesis of 4-(4-Fluorobenzothioyl)morpholine involves the reaction of 4-fluoroaniline with carbon disulfide to form 4-fluorobenzothiocarbamide. This intermediate is then reacted with morpholine in the presence of a catalyst to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
properties
Molecular Formula |
C11H12FNOS |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(4-fluorophenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H12FNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
InChI Key |
IYFKODFLYCTMDA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)




![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
